N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C27H19ClN4O3S |
|---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19ClN4O3S/c1-17-7-9-19(10-8-17)24-14-21(18-5-3-2-4-6-18)22(15-29)27(31-24)36-16-26(33)30-20-11-12-23(28)25(13-20)32(34)35/h2-14H,16H2,1H3,(H,30,33) |
InChI Key |
MTCSSQNVOYWJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyridine Core Synthesis
The pyridine ring is synthesized via a multi-component reaction involving thiophene-2-carbaldehyde, ethyl cyanoacetate, acetone, and ammonium acetate. This method, adapted from pyridinone synthesis protocols, yields 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) converts the thioxo group to a chloro substituent, critical for nucleophilic substitution.
Reaction Conditions:
Stepwise Synthesis and Functionalization
Thioether Linkage Formation
The thioether bond is established via nucleophilic substitution between 2-chloro-4-phenyl-6-(p-tolyl)pyridine-3-carbonitrile and mercaptoacetamide derivatives. Potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) facilitates this reaction at room temperature, achieving yields of 75–80%.
Critical Parameters:
Nitrophenyl Group Introduction
4-Chloro-3-nitroaniline is acetylated using 2-chloroacetyl chloride in the presence of triethylamine (Et₃N) to form 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide. This intermediate is then coupled to the pyridine-thioether moiety via a nucleophilic aromatic substitution (SNAr) reaction.
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | 15% |
| Et₃N Equivalents | 1.2 | 10% |
| Reaction Time | 4 hours | 20% |
Advanced Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials and byproducts. X-ray diffraction confirms the crystalline structure, while HPLC purity exceeds 98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.15–7.20 (m, aromatic-H), 4.32 (s, 2H, CH₂S).
-
IR (KBr): 2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the nitro group to form amines or other derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups at the chloro or nitro positions.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Compound 4a (90.2% yield) and the distyryl-pyridine derivative (85% yield) demonstrate high synthetic efficiency compared to the target compound, where yield data is unavailable .
- Structural Diversity: Substituents like distyryl groups () or quinoxaline moieties () influence solubility, reactivity, and bioactivity, highlighting the target compound’s uniqueness due to its p-tolyl and nitro groups .
Spectroscopic and Crystallographic Insights
- IR/NMR Data: The pyrido-thieno-pyrimidinone acetamide derivative () exhibits IR peaks at 3,390 cm⁻¹ (NH), 1,730 cm⁻¹ (C=O), and 1,690 cm⁻¹ (C=O), with ^1^H-NMR signals for aromatic protons (δ 7.37–7.47 ppm) . Similar spectral features are expected for the target compound. Epirimil’s characterization via LS/MS and elemental analysis () provides a benchmark for validating the target compound’s purity and structure .
Crystallography :
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () forms intermolecular hydrogen bonds (C–H⋯O) and head-to-tail packing, critical for stability. The nitro group’s torsional angles (-16.7° to 160.9°) suggest conformational flexibility, which may also apply to the target compound’s nitro-substituted phenyl ring .
Biological Activity
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chloro and Nitro Substituents : These groups are known to influence the reactivity and interaction of the compound with biological targets.
- Thioether Linkage : This functional group may enhance the compound's ability to interact with proteins and enzymes.
- Cyano Group on Pyridine Moiety : This contributes to the compound's overall polarity and potential for hydrogen bonding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include nitration, thioether formation, and acetamide coupling. The detailed synthetic pathway is crucial for understanding its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit various antimicrobial activities. Preliminary studies suggest that this compound may interact with specific biological targets such as:
- Enzymes : Potential inhibition of bacterial enzymes involved in cell wall synthesis.
- Receptors : Interaction with receptors linked to cancer cell proliferation.
Table 1: Summary of Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-Chloro-3-nitrophenyl)-2-thioacetamide | E. coli | 50 µg/mL |
| N-(4-Chloro-3-nitrophenyl)-2-thioacetamide | C. albicans | 25 µg/mL |
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Biosynthesis : Similar compounds have been shown to disrupt protein synthesis in bacteria.
- Interference with DNA Replication : The presence of nitro groups may facilitate interactions that inhibit DNA replication processes.
Case Studies
-
In Vitro Studies : A study demonstrated enhanced antibacterial activity against E. coli and S. aureus when tested in vitro, suggesting that structural modifications can significantly affect potency.
- Findings : The compound exhibited a strong inhibitory effect at concentrations lower than those required for traditional antibiotics.
- Molecular Docking Studies : Computational studies revealed that N-(4-Chloro-3-nitrophenyl)-2-thioacetamide binds effectively to target enzymes, indicating a potential pathway for drug development.
Q & A
Q. Q1: What are the key steps in synthesizing this compound?
A: The synthesis involves:
Nucleophilic substitution to introduce the thioacetamide group (e.g., reacting 4-chloro-3-nitroaniline with thiol-containing pyridine precursors).
Cyano group incorporation via condensation with cyanating agents (e.g., KCN/CuCN under reflux).
Purification using column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical parameters: Temperature (60–80°C), solvent polarity (DMF for solubility), and catalysts (triethylamine for deprotonation) .
Advanced Synthesis
Q. Q2: How can reaction yields be optimized for the pyridin-2-yl thioether linkage?
A: Optimize by:
- Stoichiometry : 1:1.2 molar ratio (thiol:halopyridine).
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h (yield increase from 45% to 78%).
- Catalyst screening : CuI outperforms Pd(PPh₃)₄ in selectivity.
- Solvent polarity : Acetonitrile (dielectric constant 37.5) enhances nucleophilicity vs. THF .
Basic Characterization
Q. Q3: Which analytical techniques confirm structural integrity?
A: Essential methods:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm), nitrophenyl C-Cl (δ 115 ppm).
- HRMS : Theoretical [M+H]⁺ 504.0834 vs. observed 504.0829 (error <2 ppm).
- IR spectroscopy : C≡N stretch (2230 cm⁻¹), thioether C-S (680 cm⁻¹) .
Advanced Characterization
Q. Q4: How to resolve spectral discrepancies between computational and experimental data?
A: Use:
- DFT with solvent corrections : Polarizable Continuum Model (PCM) for DMSO aligns predicted/observed NMR shifts (RMSD <0.3 ppm).
- 2D NMR (HSQC/HMBC) : Confirm through-space couplings (e.g., pyridyl-thioether connectivity) .
Structure-Activity Relationships (Basic)
Q. Q5: Which structural features drive biological activity?
A: Key groups:
- 4-Chloro-3-nitrophenyl : Enhances logP (3.2) for membrane permeability.
- 3-Cyano pyridine : Hydrogen-bond acceptor (ΔGbind −9.2 kcal/mol).
- p-Tolyl : Hydrophobic interactions increase binding affinity 2.3× vs. unsubstituted analogs .
Structure-Activity Relationships (Advanced)
Q. Q6: How to improve kinase selectivity?
A: Strategies:
- Steric hindrance : Ortho-methyl on phenyl reduces off-target binding (IC50 shift from 120 nM to 850 nM for PKCα).
- Molecular dynamics : Simulations show methyl at R3 position blocks non-target kinase pockets .
Biological Assays (Basic)
Q. Q7: What in vitro assays are recommended for initial screening?
A: Use:
- MTT assay : Cytotoxicity in MCF-7, A549, HepG2 (IC50 <10 µM).
- Antimicrobial screening : MIC against E. coli (≤8 µg/mL) and S. aureus (≤4 µg/mL).
Include controls (doxorubicin, ciprofloxacin) .
Biological Assays (Advanced)
Q. Q8: How to resolve conflicts between enzyme inhibition and cellular activity?
A: Investigate:
- Permeability : Caco-2 assay (Papp 1.2×10⁻⁶ cm/s).
- Efflux ratios : BCRP efflux ratio 4.7.
- Target engagement : CETSA shows 42% protein stabilization at 10 µM .
Stability Studies
Q. Q9: How to design stability studies?
A: Follow ICH Q1A guidelines:
- Conditions : 40°C/75% RH for 6 months.
- Analysis : Monthly HPLC checks (purity >95%).
- Degradation pathways : Hydrolysis of nitrophenyl (t1/2 143 days in pH 7.4) .
Computational Predictions
Q. Q10: How to predict metabolite formation?
A: Use:
- MetaSite v4.0 : CYP450 models (3A4, 2D6) predict oxidation at pyridin-2-yl sulfur.
- Validation : LC-HRMS/MS after human liver microsome incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
